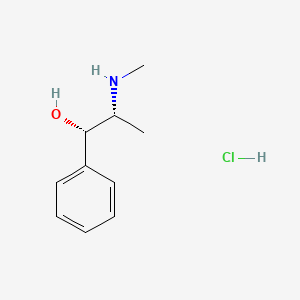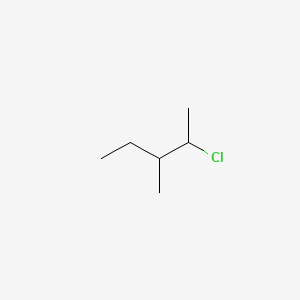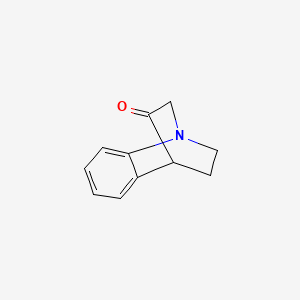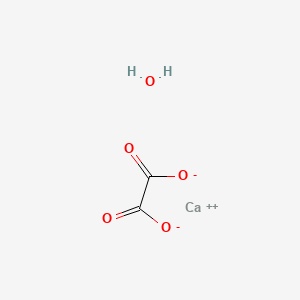
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (MTN) is a polyphenol . It has the empirical formula C11H14O and a molecular weight of 162.23 . It has been shown to be effective against Alzheimer’s disease in vitro and in vivo .
Synthesis Analysis
The synthesis of this compound involves several steps . The yield of the synthesis process is around 58% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1ccc2CCCCc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
MTN is able to bind to the polymerase chain reaction (PCR) product of APP and inhibit it from binding to heme oxygenase . This suggests that MTN may have potential applications in the treatment of diseases such as Alzheimer’s.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.54 (lit.) . It has a boiling point of 90-95 °C/1 mmHg (lit.) and a density of 1.033 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis Development
A key area of research involving 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is in the development of synthesis methods for related compounds. Ainge et al. (2003) described a rapid, enantioselective synthesis method for a closely related compound, demonstrating a multi-step process that includes Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).
Chemical Transformation Studies
The compound has been used as a key intermediate in synthetic transformations. For instance, Girija et al. (1991) utilized a derivative in the synthesis of illudinine, an important compound in chemical research, highlighting the versatility of tetrahydronaphthalene derivatives in synthetic chemistry (Girija et al., 1991).
Molecular Structure and Property Analysis
Studies have also focused on understanding the molecular structure and properties of this compound and its derivatives. Arivazhagan et al. (2014) conducted a comprehensive study on the vibrational analysis, molecular electrostatic potential, non-linear optical properties, UV-VIS, HOMO-LUMO, and NMR spectroscopy of a similar compound, providing insights into its conformational stability and potential applications (Arivazhagan et al., 2014).
Medicinal Chemistry Research
In the field of medicinal chemistry, this compound has been a subject of research due to its structural similarity to various bioactive compounds. For instance, Nencetti et al. (2015) synthesized derivatives of this compound to study their inhibitory activity towards cyclooxygenase enzymes, indicating potential applications in the development of new pharmaceuticals (Nencetti et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid (MTN) is the serotonin (5-HT) system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
MTN interacts with its target by inhibiting the high-affinity uptake of serotonin (5-HT) in a competitive manner . This means that MTN competes with serotonin for the same binding site, thereby reducing the amount of serotonin that can be taken up.
Biochemical Pathways
The affected pathway is the serotonin (5-HT) pathwayThis can lead to enhanced serotonin signaling, which can have various downstream effects depending on the specific functions of the serotonin receptors involved .
Result of Action
The result of MTN’s action is an increase in serotonin signaling due to the inhibition of serotonin reuptake . This can lead to enhanced transmission of serotonin signals, which can have various effects at the molecular and cellular levels depending on the specific functions of the serotonin receptors involved .
Biochemical Analysis
Biochemical Properties
It has been shown to bind to the polymerase chain reaction (PCR) product of APP
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHLKAPYHAYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463354 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136759-35-8, 2471-69-4 | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














